molecular formula C17H20Cl2N4O3S B10951961 2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(pyrrolidin-1-ylsulfonyl)benzamide

2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B10951961
M. Wt: 431.3 g/mol
InChI Key: ANXKPAQFWJWDMB-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and an appropriate diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolidinyl moieties.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core.

    Substitution: The chlorine atoms on the benzene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials with unique properties. For example, its sulfonyl group could impart desirable characteristics to polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(1H-pyrazol-5-ylmethyl)benzamide
  • 5-(1-Pyrrolidinylsulfonyl)-2,4-dichlorobenzamide

Uniqueness

What sets 2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE apart is the combination of its functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H20Cl2N4O3S

Molecular Weight

431.3 g/mol

IUPAC Name

2,4-dichloro-N-[(2-ethylpyrazol-3-yl)methyl]-5-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C17H20Cl2N4O3S/c1-2-23-12(5-6-21-23)11-20-17(24)13-9-16(15(19)10-14(13)18)27(25,26)22-7-3-4-8-22/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,20,24)

InChI Key

ANXKPAQFWJWDMB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3

Origin of Product

United States

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